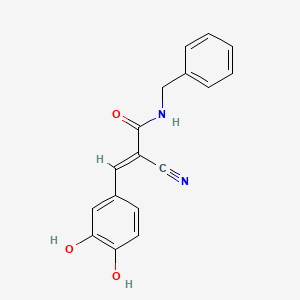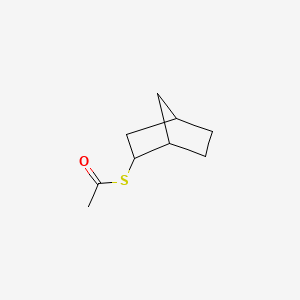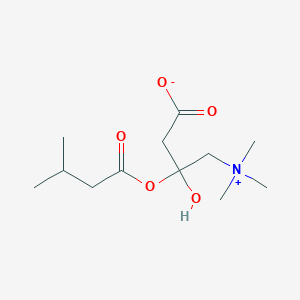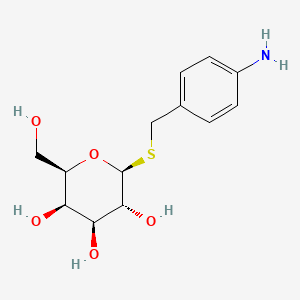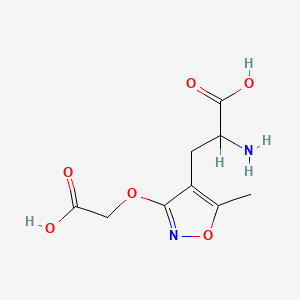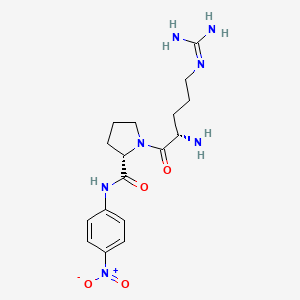
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A related study reports on the synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, highlighting the use of guanidinium nitrate salt and corresponding enaminone in its construction. This process demonstrates the intricate steps involved in synthesizing complex molecules, likely applicable to our compound of interest (Moreno-Fuquen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray diffraction and spectroscopy. The study by Moreno-Fuquen et al. (2021) also delves into the crystal structure and spectroscopic properties, providing insights into the molecular interactions and structural characteristics that could be mirrored in the molecular structure analysis of our compound.
Chemical Reactions and Properties
Chemical reactions and properties of complex molecules are influenced by their functional groups and molecular structure. For instance, the ene reaction and Diels–Alder cycloaddition discussed in the synthesis of 8-substituted guanines and 6-substituted pteridinones reveal the reactive nature of acylamino-nitrosopyrimidines, suggesting similar reactivity patterns might be observed with our compound due to the presence of functional groups such as guanidinopentanoyl and nitrophenyl (Steinlin & Vasella, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's behavior in different environments. The synthesis and characterization of related compounds provide a foundation for predicting the physical properties of our compound, as seen in the analysis of crystalline structures and solubility patterns in studies like those by Moreno-Fuquen et al. (2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's applications. The study on guanidinyl pyrrolidines as bifunctional catalysts, for instance, highlights the impact of structure on catalytic activity and could inform the chemical properties analysis of our target compound (Pansare & Lingampally, 2009).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Drug Discovery
Imidazole derivatives, including those structurally related to (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, have been extensively reviewed for their antitumor activities. These compounds, some of which have progressed to preclinical testing, exhibit a range of biological properties making them candidates for new antitumor drugs. Their structural features are crucial for the synthesis of compounds with diversified biological activities, highlighting the importance of nitrogen heterocycles in medicinal chemistry (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, a core structural element in (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is extensively used in drug discovery due to its versatility and the ability to explore pharmacophore space efficiently. The non-planarity of the pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is pivotal in the design of bioactive molecules. This review underscores the significance of the pyrrolidine ring in developing compounds with selective target activity, providing a solid foundation for the creation of novel biologically active compounds (Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A., 2021).
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFVSMNETWFNX-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

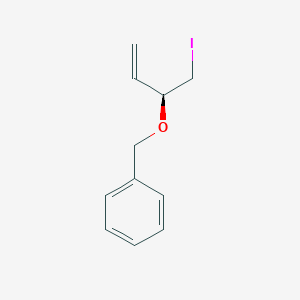
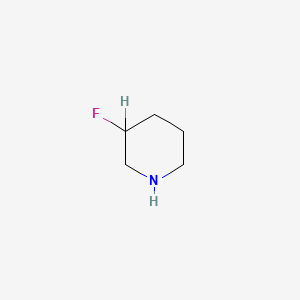
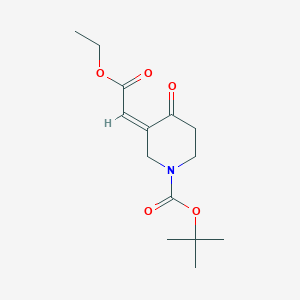
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)
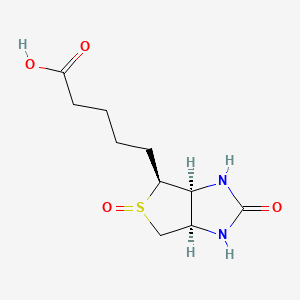
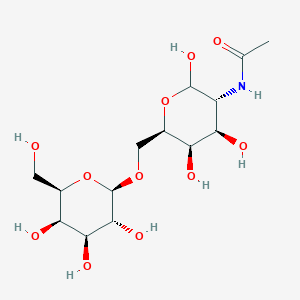
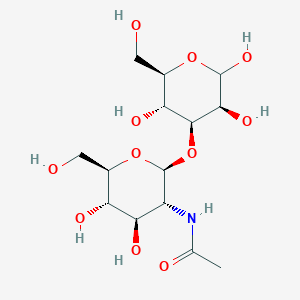
![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)
